N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that features a benzyloxybenzylidene group, a hydrazino group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves a multi-step process. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The hydrazino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyloxybenzylidene group can interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxybenzamide group can participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl-4-chlorobenzenesulfonamide
- N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl-4-methylbenzenesulfonamide
Uniqueness
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769150-59-6 |
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Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-21-13-9-20(10-14-21)24(29)25-16-23(28)27-26-15-18-7-11-22(12-8-18)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
OJSVIPMWDQPTMQ-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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